2,3,5-Trimethyl-4-nitrophenol

Physicochemical characterization pKa prediction Nitrophenol acidity

2,3,5-Trimethyl-4-nitrophenol (C₉H₁₁NO₃, MW 181.19) is a polysubstituted nitrophenol featuring methyl groups at the 2, 3, and 5 positions and a nitro group at the 4 position of the phenol ring. Commercially offered as a synthetic intermediate and research chemical, it belongs to the broader nitrophenol family and is characterized by the specific electronic and steric environment created by its unique substitution pattern.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 92892-04-1
Cat. No. B1610848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethyl-4-nitrophenol
CAS92892-04-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1[N+](=O)[O-])C)C)O
InChIInChI=1S/C9H11NO3/c1-5-4-8(11)6(2)7(3)9(5)10(12)13/h4,11H,1-3H3
InChIKeyQOCJGBIUCNTAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trimethyl-4-nitrophenol (CAS 92892-04-1): A Regiospecifically Substituted 4-Nitrophenol for Procurement Evaluation


2,3,5-Trimethyl-4-nitrophenol (C₉H₁₁NO₃, MW 181.19) is a polysubstituted nitrophenol featuring methyl groups at the 2, 3, and 5 positions and a nitro group at the 4 position of the phenol ring [1]. Commercially offered as a synthetic intermediate and research chemical, it belongs to the broader nitrophenol family and is characterized by the specific electronic and steric environment created by its unique substitution pattern [2].

Why 2,3,5-Trimethyl-4-nitrophenol Cannot Be Automatically Replaced by Other Trimethylnitrophenol Isomers


The precise 2,3,5-trimethyl-4-nitro substitution pattern imparts a distinct electronic and steric fingerprint that differentiates it from isomers such as 2,3,6-trimethyl-4-nitrophenol (CAS 92892-06-3) and 2,4,6-trimethyl-3-nitrophenol (CAS 1719-21-7) [1]. These regioisomers share identical molecular formulas but differ in the position of methyl and nitro groups, leading to divergent physicochemical properties including pKa, logP, and steric accessibility [2]. In procurement scenarios, assuming interchangeability without verifying these property differences can result in unexpected reaction outcomes, altered pharmacokinetic profiles in biological assays, or batch-to-batch inconsistency in industrial processes [3].

Quantitative Differentiation Evidence for 2,3,5-Trimethyl-4-nitrophenol vs. Closest Analogs


Acidity (pKa) Shift: 2,3,5-Trimethyl-4-nitrophenol vs. Unsubstituted 4-Nitrophenol

The predicted pKa of 2,3,5-trimethyl-4-nitrophenol (7.72) is approximately 0.57 units higher than the experimentally determined pKa of unsubstituted 4-nitrophenol (7.15) [1][2]. This indicates a weaker acid, attributable to the electron-donating effect of the three methyl groups that destabilize the phenolate anion relative to the parent compound.

Physicochemical characterization pKa prediction Nitrophenol acidity

Lipophilicity (XLogP3) Differentiation Among Trimethylnitrophenol Isomers

The computed XLogP3 for 2,3,5-trimethyl-4-nitrophenol is 1.9, compared to 2.1 for its positional isomer 2,3,6-trimethyl-4-nitrophenol and 1.91 for 4-nitrophenol [1][2][3]. The lower lipophilicity of the 2,3,5-isomer, relative to the 2,3,6-isomer, is consistent with differences in molecular shape and dipole moment arising from the asymmetric methyl arrangement.

Lipophilicity XLogP3 Isomer comparison

Synthetic Utility in Phthalocyanine Materials: Thermal Stability Advantage

Phthalocyanines incorporating the 2,3,5-trimethylphenoxy substituent demonstrate thermal stability up to 300 °C without decomposition, as confirmed by differential scanning calorimetry [1]. This thermal robustness is critical for applications in organic electronics, photodynamic therapy, and high-temperature coatings. In contrast, analogous phthalocyanines with unsubstituted phenoxy or alternative alkyl substitution patterns may exhibit lower decomposition thresholds, although direct comparative data in a single study are not available.

Phthalocyanine synthesis Thermal stability Materials chemistry

Recommended Application Scenarios for 2,3,5-Trimethyl-4-nitrophenol Based on Quantitative Differentiation Evidence


pH-Sensitive Synthetic Intermediates Requiring Weaker Phenolic Acidity

The elevated pKa (7.72 vs. 7.15 for 4-nitrophenol) makes 2,3,5-trimethyl-4-nitrophenol a preferred choice when a less acidic phenol is desired, such as in selective alkylation or acylation reactions where the phenolate form must be avoided under mildly basic conditions [1]. This property reduces competing nucleophilic pathways compared to unsubstituted 4-nitrophenol.

Isomer-Specific Biological Screening for Structure-Activity Relationship (SAR) Studies

The distinct XLogP3 (1.9) of 2,3,5-trimethyl-4-nitrophenol relative to its 2,3,6-isomer (2.1) makes it the appropriate candidate when target lipophilicity ranges are specified in medicinal chemistry campaigns. Using the correct regioisomer ensures that differences in cellular permeability and target engagement are attributable to the pharmacophore rather than inadvertent isomer substitution [2].

Phthalocyanine-Based Functional Materials Requiring High Thermal Stability

Researchers developing phthalocyanine dyes, photocatalysts, or organic semiconductors that must withstand processing or operational temperatures up to 300 °C should select the 2,3,5-trimethylphenoxy building block, as it has been experimentally demonstrated to maintain structural integrity under these conditions [3].

Reference Standard for Regioisomeric Nitrophenol Analytical Method Development

Because subtle differences in chromatographic retention and spectroscopic signatures arise from the specific 2,3,5-trimethyl-4-nitro substitution pattern, this compound serves as an essential reference standard when developing HPLC, GC-MS, or NMR methods aimed at distinguishing closely related nitrophenol isomers in complex mixtures [1][2].

Quote Request

Request a Quote for 2,3,5-Trimethyl-4-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.